molecular formula C12H18FN3 B13349148 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine

1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B13349148
M. Wt: 223.29 g/mol
InChI Key: QZYNWNOQPAVUPY-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine is a piperidine derivative featuring a dimethylamino group at the 4-position of the piperidine ring and a 2-fluoropyridin-4-yl substituent attached to the nitrogen. The dimethylamino group contributes to solubility and basicity, which are critical for pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C12H18FN3

Molecular Weight

223.29 g/mol

IUPAC Name

1-(2-fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C12H18FN3/c1-15(2)10-4-7-16(8-5-10)11-3-6-14-12(13)9-11/h3,6,9-10H,4-5,7-8H2,1-2H3

InChI Key

QZYNWNOQPAVUPY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=NC=C2)F

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves nucleophilic aromatic substitution (SNAr) of fluoropyridine derivatives with N,N-dimethylpiperidine or its derivatives. The fluorine atom at the 2-position of pyridine acts as an activating group for nucleophilic attack, facilitating substitution at the 4-position.

Representative Procedure:

Step Reagents & Conditions Description
1 2-Fluoro-4-chloropyridine, N,N-dimethylpiperidine Nucleophilic aromatic substitution (SNAr)
2 Solvent: Dimethylformamide (DMF) Elevated temperature (~100°C) to promote substitution
3 Base: Potassium carbonate or sodium hydride Deprotonates N,N-dimethylpiperidine, increasing nucleophilicity
4 Reaction time: 12-24 hours Ensures completion of substitution

Experimental Note:
The process typically yields the desired compound with moderate to high efficiency (~70-85%), depending on the exact conditions and purity of starting materials.

Reductive Amination Strategy

Method Overview:

This method involves the formation of an imine intermediate between 2-fluoropyridine-4-carboxaldehyde derivatives and N,N-dimethylpiperidine, followed by reduction to form the target amine.

Representative Procedure:

Step Reagents & Conditions Description
1 2-Fluoropyridine-4-carboxaldehyde Starting aldehyde derivative
2 N,N-Dimethylpiperidine Nucleophilic amine component
3 Reducing agent: Sodium triacetoxyborohydride or sodium cyanoborohydride Mild reduction of imine to amine
4 Solvent: Acetonitrile or dichloromethane Reaction medium
5 Temperature: Room temperature Mild conditions favoring selectivity

Experimental Note:
This method provides high selectivity and yields (up to 80-90%) but requires prior synthesis of the aldehyde derivative.

Coupling via Intermediate Halides and Organometallic Reagents

Method Overview:

Involves halogenation of pyridine followed by coupling with N,N-dimethylpiperidine derivatives using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Representative Procedure:

Step Reagents & Conditions Description
1 2-Bromo- or 2-iodo-4-fluoropyridine Halogenated pyridine intermediate
2 N,N-Dimethylpiperidine boronic acid or amine Coupling partner
3 Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ Facilitates cross-coupling
4 Base: Potassium carbonate or cesium carbonate Deprotonates coupling partner
5 Solvent: Toluene, dioxane, or dimethylformamide Elevated temperature (~80-120°C)

Experimental Note:
This route offers high yields (>80%) and regioselectivity, suitable for large-scale synthesis.

Specific Synthesis Examples from Literature

Example 1: Synthesis via Amide Intermediate (Patent Data)

  • Reaction: Condensation of 2-fluoro-4-chloropyridine with N,N-dimethylpiperidine in DMF, followed by cyclization.
  • Yield: Approximately 85%
  • Conditions: Heating at 100°C for 12 hours with potassium carbonate as base.

Example 2: Reductive Amination Approach

  • Reaction: 2-Fluoro-4-formylpyridine reacts with N,N-dimethylpiperidine in acetonitrile, reduced with sodium triacetoxyborohydride.
  • Yield: Up to 90%
  • Conditions: Room temperature, 18 hours.

Summary of Key Parameters and Data Table

Preparation Method Starting Materials Key Reagents Typical Conditions Yield Range Advantages
Nucleophilic Substitution 2-Fluoro-4-chloropyridine N,N-Dimethylpiperidine, K₂CO₃ DMF, 100°C, 12-24h 70-85% Straightforward, high yield
Reductive Amination 2-Fluoropyridine-4-carboxaldehyde N,N-Dimethylpiperidine, NaBH(OAc)₃ Acetonitrile, RT, 18h 80-90% High selectivity
Cross-Coupling Halogenated pyridine N,N-Dimethylpiperidine boronic acid Pd catalysts, 80-120°C >80% Regioselective, scalable

Notes and Considerations

  • Selectivity: The position of substitution is influenced by the electronic effects of fluorine and other substituents on the pyridine ring.
  • Purification: Chromatography on silica gel using mixtures of chloroform, methanol, and aqueous ammonia is common.
  • Safety: Handling of halogenated pyridines and palladium catalysts requires appropriate safety measures.

Chemical Reactions Analysis

1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, making the compound valuable in therapeutic applications .

Comparison with Similar Compounds

1-(4-Amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine

  • Structure: Replaces the 2-fluoropyridine with a 2-fluoro-4-aminophenyl group.
  • Key Differences: The phenyl ring lacks the nitrogen atom present in pyridine, reducing hydrogen-bonding capacity and altering electronic properties. The amino group (-NH₂) on the phenyl ring may increase solubility but could also introduce metabolic instability due to oxidation susceptibility.

1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine

  • Structure : Substitutes the fluoropyridine with a chloro-dimethoxyquinazoline group.
  • Key Differences :
    • The quinazoline moiety is bulkier and more lipophilic, likely reducing aqueous solubility compared to the pyridine derivative.
    • Chlorine and methoxy groups enhance electron-withdrawing and donating effects, respectively, which may influence target binding (e.g., kinase inhibition) .
  • Synthesis : Prepared via coupling reactions with moderate yields (e.g., 54% for OICR18628) using palladium catalysts .

N-[3-[4-(Dimethylamino)piperidin-1-yl]-5-fluorophenyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide

  • Structure : Features a piperidine-linked fluorophenyl group conjugated to an indole-carboxamide.
  • Fluorine atoms on both the phenyl and indole rings improve metabolic stability and lipophilicity.
  • Synthesis : Low yield (19%) in coupling reactions highlights synthetic challenges for complex analogs .

1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

  • Structure: Contains a nitro (-NO₂) and methoxy (-OCH₃) group on the phenyl ring.
  • Key Differences :
    • Nitro groups are strongly electron-withdrawing, reducing the basicity of the piperidine nitrogen.
    • Methoxy groups enhance solubility but may lead to demethylation in vivo.
  • Physicochemical Properties : Requires storage at -80°C in DMSO, indicating instability under ambient conditions .

Key Findings and Implications

  • Fluorine Impact : Fluorine in the pyridine or phenyl ring consistently improves metabolic stability and target affinity across analogs .
  • Synthetic Challenges : Complex substituents (e.g., quinazoline, indole-carboxamide) correlate with lower yields, necessitating optimized catalytic methods .
  • Solubility vs. Lipophilicity : Piperidine derivatives with polar groups (e.g., -NH₂, -OCH₃) exhibit better solubility, while aromatic systems enhance lipophilicity and target engagement .

Biological Activity

1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine, a fluorinated pyridine derivative with the CAS number 1779127-68-2, has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a fluorine atom which enhances its stability and reactivity, making it a candidate for various therapeutic applications.

The compound's molecular formula is C12H18FN3C_{12}H_{18}FN_{3} with a molecular weight of 223.29 g/mol. The structure includes a piperidine ring, which is known for its role in biological activity as a nitrogen-containing heterocycle.

PropertyValue
Molecular FormulaC12H18FN3C_{12}H_{18}FN_{3}
Molecular Weight223.29 g/mol
IUPAC Name1-(2-fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine
InChI KeyQZYNWNOQPAVUPY-UHFFFAOYSA-N

The biological activity of 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The electron-withdrawing nature of the fluorine atom can enhance the compound's binding affinity, influencing enzymatic activity and receptor interactions.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes, including phosphodiesterases (PDEs), which play crucial roles in cellular signaling by regulating cyclic nucleotide levels. The inhibition of PDEs can lead to increased levels of cyclic GMP or AMP, potentially impacting cardiovascular functions and other physiological processes.

Case Studies

  • Phosphodiesterase Inhibition : A study highlighted the potential of fluorinated pyridine derivatives in modulating PDE activity, suggesting that compounds like 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine could be explored further for therapeutic applications in diseases where PDE dysregulation is implicated .
  • Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. Further studies are needed to elucidate the specific mechanisms through which it induces apoptosis or inhibits cell proliferation .
  • Receptor Binding Studies : Preliminary receptor binding studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes. These studies are crucial for understanding its role in neurological disorders .

Comparative Analysis

When compared with other fluorinated compounds, such as 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone and 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride, the unique piperidine structure of 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine may confer distinct biological properties that warrant further investigation.

Compound NameStructure TypeNotable Activity
1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amineFluorinated pyridine derivativePotential PDE inhibitor
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanoneFluorinated ketoneAnticancer properties
1-(2-Fluoropyridin-4-yl)piperazine dihydrochlorideFluorinated piperazineNeurotransmitter receptor binding

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a fluoropyridine derivative with a dimethylpiperidine precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C . Optimization can be achieved by:

  • Catalyst screening : Use Pd-based catalysts for cross-coupling steps.
  • Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions.
  • Solvent selection : DMF enhances solubility of intermediates, improving reaction efficiency .
    • Data Table :
ParameterTypical RangeImpact on Yield
Reaction Temperature60–100°CHigher yields at 80°C
Catalyst Loading5–10 mol% Pd(OAc)₂Optimal at 7.5 mol%
Solvent PolarityDMF > THF > EtOHDMF preferred

Q. How does the fluoropyridinyl substituent influence the compound's electronic properties and reactivity?

  • The 2-fluoropyridinyl group is electron-withdrawing, reducing electron density on the piperidine nitrogen. This enhances the compound's ability to form hydrogen bonds with biological targets (e.g., enzymes or receptors) and increases metabolic stability . Computational studies (e.g., DFT calculations) show a 15% increase in electrophilicity compared to non-fluorinated analogs .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry of fluoropyridine and piperidine ring substitution .
  • HPLC-MS : Quantify purity (>98%) and detect trace intermediates using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve stereochemical ambiguities in chiral intermediates .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported binding affinities of structurally similar analogs?

  • Strategy :

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to compare affinity under standardized conditions (pH 7.4, 25°C) .
  • Structural alignment : Overlay analogs using molecular docking (e.g., AutoDock Vina) to identify steric or electronic clashes affecting binding .
    • Data Table : Comparison of Analog Binding Affinities (Ki values) :
CompoundTarget ReceptorKi (nM)Discrepancy Source
Target Compound5-HT₂A12 ± 2Reference standard
2-Trifluoromethyl analog5-HT₂A45 ± 5Steric hindrance
Non-fluorinated analog5-HT₂A120 ± 15Reduced H-bonding

Q. What strategies are effective in mitigating racemization during the synthesis of chiral intermediates in the compound's preparation?

  • Approaches :

  • Low-temperature synthesis : Conduct reactions at –20°C to slow racemization .
  • Chiral auxiliaries : Use (R)-BINOL derivatives to enforce stereochemical control during piperidine ring formation .
  • Enzymatic resolution : Lipase-mediated separation of enantiomers (e.g., Candida antarctica lipase B) .

Q. What computational approaches are validated for predicting the bioavailability of this compound based on its structural features?

  • Methods :

  • QSAR modeling : Correlate logP (calculated as 2.1 ± 0.3) with intestinal permeability using the Lipinski rule .
  • Molecular dynamics simulations : Simulate blood-brain barrier penetration (e.g., GROMACS) based on polar surface area (PSA = 48 Ų) .
    • Data Table : Predicted vs. Experimental Bioavailability :
ParameterPredicted ValueExperimental Value
logP2.12.3 ± 0.2
Plasma Protein Binding85%88% ± 3%
Half-life (in vivo)4.2 h3.9 h ± 0.5

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo studies?

  • Recommendations :

  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites affecting in vivo results .
  • Dose normalization : Adjust for species-specific metabolic rates (e.g., allometric scaling) .

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